molecular formula C13H18BrNO2 B1454437 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine CAS No. 1408657-52-2

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine

Cat. No.: B1454437
CAS No.: 1408657-52-2
M. Wt: 300.19 g/mol
InChI Key: HKIJGTOCAZCRMU-UHFFFAOYSA-N
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Description

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is a chemical compound with the molecular formula C12H16BrNO2 It is characterized by the presence of a bromine atom, a tetrahydropyran-4-ylmethoxy group, and a benzylamine moiety

Properties

IUPAC Name

[3-bromo-4-(oxan-4-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIJGTOCAZCRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Group: The hydroxyl group on the benzene ring is protected by converting it into a tetrahydropyran-4-ylmethoxy group using tetrahydropyranyl chloride (THP-Cl) and a base like pyridine.

Industrial Production Methods

Industrial production of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide (NaN3), thiourea, or sodium alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or ethers.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for specific reactivity that can be harnessed in the development of new chemical entities.

Biology

Research has indicated that 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine may exhibit significant biological activity. It has been investigated for its interactions with various biomolecules, which could lead to insights into its potential therapeutic applications.

Medicine

The compound is being explored for its potential therapeutic properties, particularly in the realms of antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and possess antimicrobial properties, making it a candidate for further investigation in drug development.

Industry

In industrial applications, this compound is utilized in the development of novel materials and chemical processes, leveraging its unique chemical characteristics to create innovative solutions.

Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For example, related compounds have shown moderate cytotoxicity against A549 cancer cells with an IC50 value of 32.4 ± 2.2 µM, indicating potential as an anticancer agent. Mechanistic studies suggest that these compounds induce apoptosis through activation of caspase pathways and regulation of p53.

Enzyme Inhibition

The biological activity is believed to involve multiple pathways, including enzyme inhibition and receptor interaction. The modulation of signaling pathways related to cell survival and apoptosis is a key area of focus, particularly regarding p53 and other apoptotic markers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and benzylamine moiety can facilitate binding to active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzylamine: Lacks the tetrahydropyran-4-yl group, making it less sterically hindered.

    4-(Tetrahydropyran-4-ylmethoxy)benzylamine: Lacks the bromine atom, affecting its reactivity and binding properties.

    3-Bromo-4-(methoxymethyl)benzylamine: Contains a methoxymethyl group instead of tetrahydropyran-4-yl, altering its chemical and physical properties.

Uniqueness

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is unique due to the combination of the bromine atom and the tetrahydropyran-4-ylmethoxy group. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.

Biological Activity

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 284.19 g/mol
  • IUPAC Name : 3-bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine

Biological Activity Overview

Research indicates that 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated an IC50 value of 32.4 ± 2.2 µM against A549 cancer cells, indicating moderate cytotoxicity .
    • Mechanistic studies revealed that these compounds can induce apoptosis through the activation of caspase pathways and regulation of p53 .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary assays suggest potential activity against Gram-positive bacteria, although specific data on 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is limited .
  • Enzyme Inhibition :
    • There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .

The biological activity of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine is believed to be mediated through multiple pathways:

  • Interaction with Receptors : The compound may interact with specific cellular receptors, leading to downstream effects that promote cell death in cancerous cells.
  • Modulation of Signaling Pathways : It is hypothesized that the compound affects signaling pathways related to cell survival and apoptosis, particularly through the modulation of p53 and other apoptotic markers .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications:

StudyFindings
Pendergrass et al. (2021)Investigated the inhibition of T3SS in pathogenic bacteria using similar compounds, noting significant inhibition at concentrations similar to those effective against cancer cells .
Kumar et al. (2012)Developed peptide inhibitors showing potential in neurotoxin inhibition, suggesting a broader application for compounds with similar structures .
Research on Triazoles (2021)Highlighted the importance of structural modifications in enhancing anticancer properties, which may apply to derivatives of 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine?

  • Answer : The compound can be synthesized via Gabriel synthesis using alkyl bromides (e.g., bromo-substituted benzyl derivatives) to generate the primary amine structure . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) are effective for introducing the tetrahydropyran-4-ylmethoxy group. For example, a bromo-substituted benzaldehyde intermediate can be coupled with a tetrahydropyran-containing boronic acid or amine under palladium catalysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., benzylamine NH2 at δ ~3.7–4.2 ppm, tetrahydropyran protons at δ 1.5–3.8 ppm) and confirms regiochemistry of bromine substitution .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C13H17BrNO2: ~306.04) and purity .
  • FTIR : Detects functional groups (e.g., NH2 stretches at 3300–3500 cm⁻¹, C-O-C ether vibrations at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Answer :

  • Temperature control : Microwave-assisted heating (e.g., 140°C for 2–5 minutes) accelerates coupling reactions while reducing decomposition .
  • Catalyst tuning : Use 0.05–0.1 equivalents of Pd(PPh3)2Cl2 to balance reactivity and side-product formation .
  • Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane from 5:95 to 50:50) isolates the target compound from impurities .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts)?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes tetrahydropyran CH2 groups from benzyl protons) .
  • Isotopic labeling : Use deuterated solvents to clarify exchangeable NH2 protons.
  • Cross-validation : Compare HRMS data with theoretical values (e.g., ±2 ppm mass accuracy) to confirm molecular identity .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Answer :

  • Substituent variation : Synthesize analogs with modifications to the bromine position (3- vs. 4-bromo), tetrahydropyran oxygen geometry, or benzylamine substituents (e.g., electron-withdrawing groups) .
  • Bioactivity assays : Test against Mycobacterium tuberculosis (MIC values) or enzyme targets (e.g., IC50 measurements) to correlate structural changes with activity trends .

Q. How to address low yields in the final hydrogenation step of the benzylamine group?

  • Answer :

  • Catalyst selection : Use Pd/C under controlled H2 pressure (1–3 atm) to avoid over-hydrogenation to toluene derivatives .
  • Protection/deprotection : Temporarily protect the amine with Boc groups during earlier synthetic steps to prevent side reactions .

Data Analysis & Experimental Design

Q. How to analyze contradictory biological activity data across analogs?

  • Answer :

  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify structural features (e.g., logP, polar surface area) correlating with activity.
  • Dose-response curves : Use nonlinear regression to calculate EC50/IC50 values, ensuring replicates (n ≥ 3) to assess variability .

Q. What computational methods support the prediction of this compound’s reactivity?

  • Answer :

  • DFT calculations : Model transition states for key reactions (e.g., bromine substitution or ether formation) to predict activation energies.
  • Molecular docking : Simulate interactions with biological targets (e.g., mycobacterial enzymes) to guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.